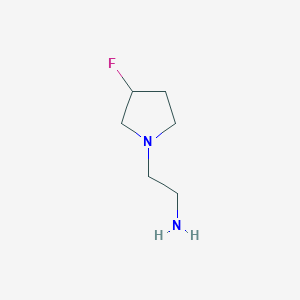
2-(3-fluoropyrrolidin-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluoropyrrolidin-1-yl)ethanamine is a chemical compound with the molecular formula C6H12FN2 It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoropyrrolidin-1-yl)ethanamine typically involves the reaction of 3-fluoropyrrolidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor, where they undergo the necessary chemical transformations under optimized conditions. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluoropyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, or other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-fluoropyrrolidin-1-yl)ethanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor to drug candidates.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-fluoropyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-fluoropyrrolidin-1-yl)ethanamine can be compared with other similar compounds, such as:
2-(3-Chloropyrrolidin-1-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Bromopyrrolidin-1-yl)ethan-1-amine: Similar structure but with a bromine atom instead of fluorine.
2-(3-Iodopyrrolidin-1-yl)ethan-1-amine: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in its fluorine atom, which can impart different chemical and biological properties compared to its halogenated analogs. Fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
477577-18-7 |
|---|---|
Molecular Formula |
C6H13FN2 |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
2-(3-fluoropyrrolidin-1-yl)ethanamine |
InChI |
InChI=1S/C6H13FN2/c7-6-1-3-9(5-6)4-2-8/h6H,1-5,8H2 |
InChI Key |
BDJMFULOUWVNIL-UHFFFAOYSA-N |
SMILES |
C1CN(CC1F)CCN |
Canonical SMILES |
C1CN(CC1F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















